![molecular formula C18H16N4O3S2 B2906330 N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 864927-67-3](/img/structure/B2906330.png)
N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring structure. The exact synthetic route would depend on the starting materials available and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a tetrahydrothieno[2,3-c]pyridine ring fused to a benzo[d]thiazole ring. The presence of these ring structures, along with the acetyl and carbamoyl groups, would likely result in a rigid and planar structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and reagents present. The acetyl and carbamoyl groups are likely sites of reactivity. For example, the acetyl group could potentially undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could increase its rigidity and potentially its melting point. The presence of the acetyl and carbamoyl groups could influence its solubility in different solvents .Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures have been found to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. Microtubules play a crucial role in maintaining cell structure, enabling cell movement, and are involved in several key cellular processes, including mitosis.
Mode of Action
Based on the structural similarity to other antitubulin agents , it can be hypothesized that it may bind to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics can lead to cell cycle arrest, specifically in the G2/M phase, and ultimately induce apoptotic cell death .
Biochemical Pathways
The compound’s interaction with tubulin affects the microtubule dynamics, which is a critical component of the cell’s cytoskeleton. Disruption of these dynamics can affect various cellular processes, including cell division, intracellular transport, and cell shape maintenance. The downstream effects of these disruptions can lead to cell cycle arrest and apoptosis .
Result of Action
The result of the compound’s action, based on similar antitubulin agents, is the inhibition of cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . Their interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-acetyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c1-9(23)22-7-6-10-13(8-22)27-17(14(10)15(19)24)21-16(25)18-20-11-4-2-3-5-12(11)26-18/h2-5H,6-8H2,1H3,(H2,19,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBPKXOCDCNSKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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